molecular formula C17H20N2O2S B5779580 N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea CAS No. 405067-53-0

N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea

Cat. No.: B5779580
CAS No.: 405067-53-0
M. Wt: 316.4 g/mol
InChI Key: BCOIISAPWKVIGT-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of two methoxyphenyl groups and a thiourea moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea typically involves the reaction of 4-methoxyphenyl isothiocyanate with 2-(4-methoxyphenyl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:

4-methoxyphenyl isothiocyanate+2-(4-methoxyphenyl)ethylamineN-(4-methoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea\text{4-methoxyphenyl isothiocyanate} + \text{2-(4-methoxyphenyl)ethylamine} \rightarrow \text{N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea} 4-methoxyphenyl isothiocyanate+2-(4-methoxyphenyl)ethylamine→N-(4-methoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea

Industrial Production Methods

In an industrial setting, the production of N-(4-methoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-methoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Agriculture: The compound is studied for its potential as a pesticide or herbicide due to its ability to interfere with specific biological processes in pests or weeds.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N’-[2-(4-methoxyphenyl)ethyl]thiourea
  • N-(4-methoxyphenyl)-N’-phenylthiourea
  • N-(4-methoxyphenyl)-N’-[2-(4-chlorophenyl)ethyl]thiourea

Uniqueness

N-(4-methoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea is unique due to the presence of two methoxyphenyl groups, which impart specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar thiourea derivatives.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-20-15-7-3-13(4-8-15)11-12-18-17(22)19-14-5-9-16(21-2)10-6-14/h3-10H,11-12H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOIISAPWKVIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001195567
Record name N-(4-Methoxyphenyl)-N′-[2-(4-methoxyphenyl)ethyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405067-53-0
Record name N-(4-Methoxyphenyl)-N′-[2-(4-methoxyphenyl)ethyl]thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405067-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methoxyphenyl)-N′-[2-(4-methoxyphenyl)ethyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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